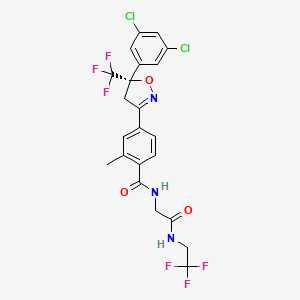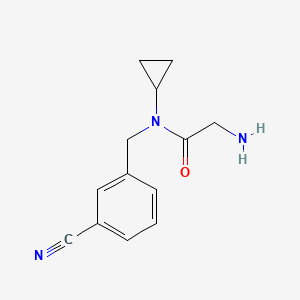![molecular formula C17H21N9 B12280110 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with pyrrolidinyl, pyrimidinyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and piperazinyl intermediates. These intermediates are then coupled with the purine core under specific reaction conditions. Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the purine core .
Applications De Recherche Scientifique
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-fibrotic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Known for their biological activities and used in drug discovery.
Pyrimidine derivatives: Exhibiting diverse pharmacological activities, including antimicrobial and antitumor effects.
Piperazine derivatives: Commonly used in medicinal chemistry for their therapeutic potential
Uniqueness
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its multi-functional structure, which combines the properties of pyrrolidine, pyrimidine, and piperazine. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .
Propriétés
Formule moléculaire |
C17H21N9 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H21N9/c1-2-6-26(5-1)17-18-4-3-13(23-17)24-7-9-25(10-8-24)16-14-15(20-11-19-14)21-12-22-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,22) |
Clé InChI |
LIOUOHXICFLGNE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
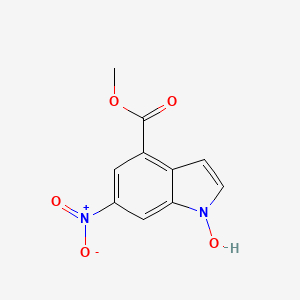
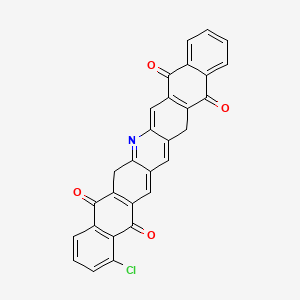

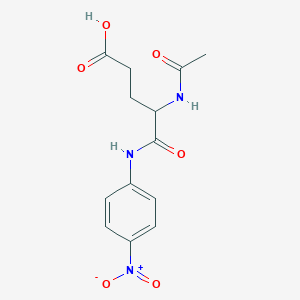
![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
